2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
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Overview
Description
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using copper (I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 4-fluorophenylpropionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its unique structure and biological properties are explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The spirocyclic structure allows the compound to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as an antioxidant and its interactions with reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride: This compound shares a similar spirocyclic structure and fluorophenyl group.
Spiro-tetronic Acid Derivatives: These compounds also feature spirocyclic structures and are known for their biological activities.
Uniqueness
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is unique due to its specific combination of a fluorophenyl group and a triazaspirodecane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKKLUBDXRWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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